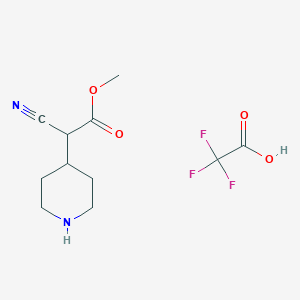

Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid” is a compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The synthesis of these compounds has been widespread .Molecular Structure Analysis

The molecular weight of “Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid” is 296.25 . The IUPAC name is methyl 2-cyano-2- (piperidin-4-yl)acetate 2,2,2-trifluoroacetate .Aplicaciones Científicas De Investigación

Chemistry of Cyanoacetylenes : Cyano-ynamines derived from cyanochloroacetylene and various amines, including piperidine, can be converted into cyanoacetamides on acidic hydrolysis. These compounds are important in the synthesis of various derivatives like 3-cyano-4-hydroxyquinoline and cyano(alkoxy)-enamines (Sasaki & Kojima, 1970).

Cardiovascular Activity and Synthesis : Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, obtained through methylation involving piperidine, have been studied for their cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004).

Functionalized Piperidine Derivatives : Acidic ionic liquids are used to catalyze the synthesis of functionalized piperidine derivatives, showcasing the utility of these compounds in complex chemical syntheses (Shaterian & Azizi, 2013).

Efficient Syntheses of Ethyl 4-Cyano-5-Hydroxy-2-Methyl-1H-Pyrrole-3-Carboxylate : This research demonstrates the synthesis of various pyrrole derivatives using cyanoacetamide, highlighting the versatility of cyano compounds in medicinal chemistry (Dawadi & Lugtenburg, 2011).

Radical-Mediated Nitrile Translocation : This process is used for the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, showing the significance of these compounds in developing new chemical entities (Vervisch et al., 2012).

Asymmetric Synthesis of 2-(1-Aminoalkyl)piperidines : This study highlights the synthesis of 2-(1-aminoalkyl) piperidines using cyano-6-phenyloxazolopiperidine, emphasizing the role of cyano compounds in asymmetric synthesis (Froelich et al., 1996).

Synthesis of Spiro-Fused Piperidines : Iron(III) trifluoroacetate is used in an environmentally friendly synthesis of 3,5-dispirosubstituted piperidines, demonstrating the green chemistry applications of these compounds (Lohar et al., 2016).

Safety and Hazards

“Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid” has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.C2HF3O2/c1-13-9(12)8(6-10)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h7-8,11H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHXADMMCFTKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1CCNCC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448118.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2448120.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2448123.png)

![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)

![4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B2448132.png)

![N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2448137.png)